

In-Depth Technical Guide: Physical Properties of 1,4-Dibromo-2-chlorobenzene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,4-Dibromo-2-chlorobenzene

Cat. No.: B1299774

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of **1,4-Dibromo-2-chlorobenzene**, a halogenated aromatic compound relevant in various fields of chemical synthesis and materials science. The information is presented to support research, development, and safety protocols.

Core Physical and Chemical Properties

1,4-Dibromo-2-chlorobenzene is a polyhalogenated aromatic hydrocarbon with the chemical formula $C_6H_3Br_2Cl$.^{[1][2]} Its structure consists of a benzene ring substituted with two bromine atoms at positions 1 and 4, and a chlorine atom at position 2. This substitution pattern imparts specific physical and chemical characteristics to the molecule.

Quantitative Physical Data

The key physical properties of **1,4-Dibromo-2-chlorobenzene** are summarized in the table below for easy reference and comparison.

Property	Value	Source(s)
Molecular Formula	$C_6H_3Br_2Cl$	[1] [2]
Molecular Weight	270.35 g/mol	[1]
Appearance	White to off-white crystalline solid	[3]
Melting Point	39-42 °C	[4]
Boiling Point	115 °C at 20 mmHg	[4]
Density	$2.021 \pm 0.06 \text{ g/cm}^3$ (at 20 °C)	[4]
Solubility in Water	Insoluble	[5]
Solubility in Organic Solvents	Soluble in ethanol, acetone, and chloroform. Quantitative data is not readily available.	[6]
CAS Number	3460-24-0	[1] [2]

Experimental Protocols for Property Determination

The following sections detail generalized, standard laboratory protocols for the experimental determination of the key physical properties of solid organic compounds like **1,4-Dibromo-2-chlorobenzene**.

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range typically signifies a pure compound.

Methodology:

- **Sample Preparation:** A small amount of finely powdered, dry **1,4-Dibromo-2-chlorobenzene** is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
- **Apparatus Setup:** The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a melting point apparatus

(e.g., a Thiele tube filled with a high-boiling point oil or an automated melting point apparatus).

- Heating: The apparatus is heated slowly and steadily, at a rate of approximately 1-2 °C per minute as the expected melting point is approached.
- Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has liquefied (completion of melting) are recorded. This range is the melting point of the sample.

Boiling Point Determination (Reduced Pressure)

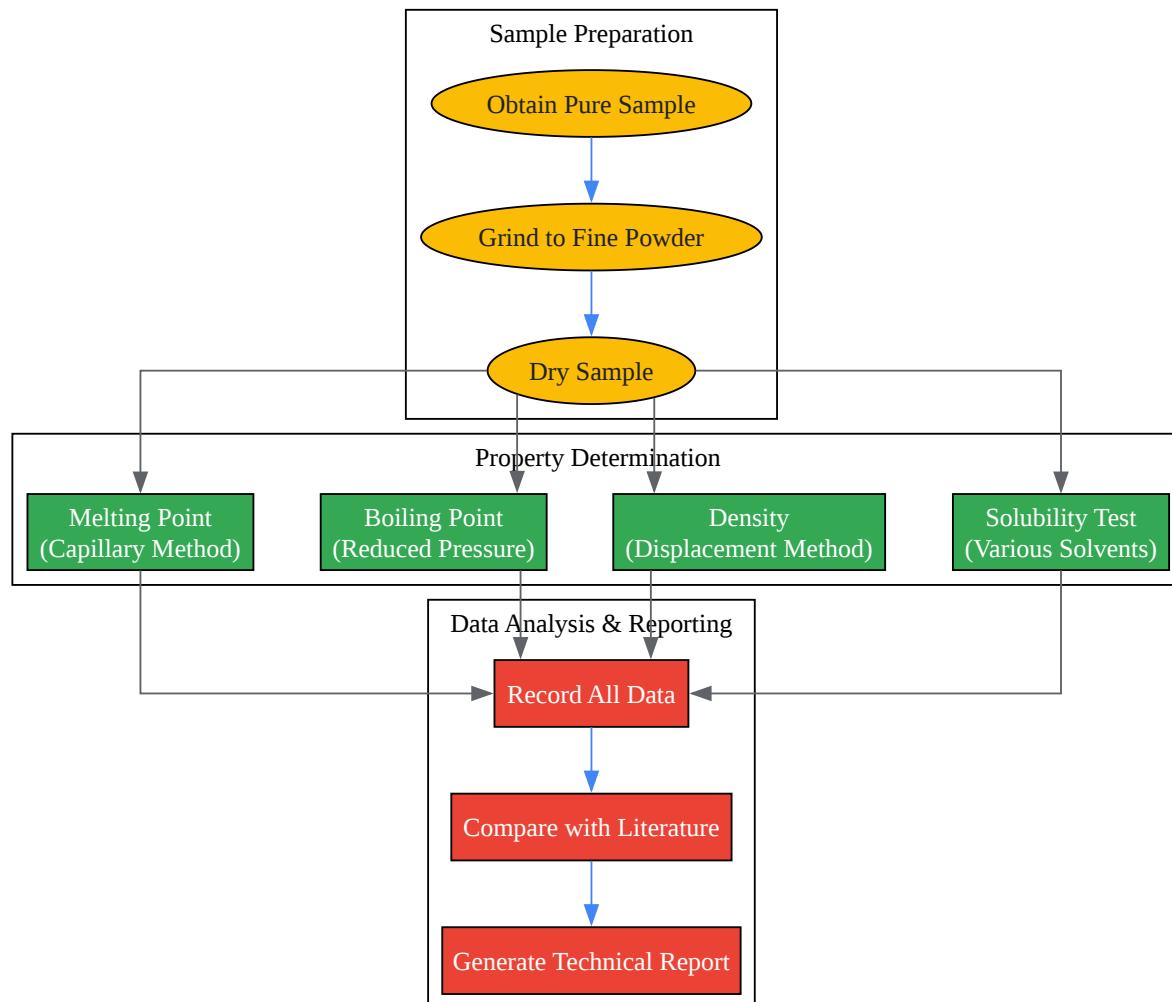
As **1,4-Dibromo-2-chlorobenzene** has a relatively high boiling point at atmospheric pressure, distillation under reduced pressure is often employed to prevent decomposition.

Methodology:

- Apparatus Setup: A small quantity of the compound is placed in a distillation flask connected to a vacuum source, a manometer, and a condenser. A capillary tube, sealed at one end, is placed in the flask with the open end below the liquid surface to serve as an ebulliator.
- Pressure Reduction: The pressure inside the apparatus is reduced to the desired level (e.g., 20 mmHg) and held constant.
- Heating: The distillation flask is gently heated.
- Observation: The temperature at which the liquid boils and a steady stream of condensate is observed on the thermometer is recorded as the boiling point at that specific pressure.

Density Determination (Displacement Method)

The density of a solid can be determined by measuring the volume of a liquid it displaces.


Methodology:

- Mass Measurement: The mass of a sample of **1,4-Dibromo-2-chlorobenzene** is accurately measured using an analytical balance.

- Volume Measurement: A graduated cylinder is partially filled with a liquid in which the compound is insoluble (e.g., water), and the initial volume is recorded. The weighed solid is then carefully added to the graduated cylinder, ensuring it is fully submerged. The new volume is recorded.
- Calculation: The volume of the solid is the difference between the final and initial volume readings. The density is then calculated by dividing the mass of the solid by its determined volume.

Logical Workflow for Physical Property Determination

The following diagram illustrates a logical workflow for the systematic determination of the key physical properties of a solid organic compound such as **1,4-Dibromo-2-chlorobenzene**.

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1,4-Dibromo-2-chlorobenzene | C6H3Br2Cl | CID 2724603 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. aobchem.com [aobchem.com]
- 3. fishersci.com [fishersci.com]
- 4. 1,4-DIBROMO-2-CHLOROBENZENE CAS#: 3460-24-0 [m.chemicalbook.com]
- 5. 1,4-DIBROMO-2-CHLOROBENZENE | CAS#:3460-24-0 | Chemsric [chemsrc.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- To cite this document: BenchChem. [In-Depth Technical Guide: Physical Properties of 1,4-Dibromo-2-chlorobenzene]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1299774#1-4-dibromo-2-chlorobenzene-physical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com